REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[C:4]([S:5][c:6]1[cH:7][cH:8][c:9]([C:12]([CH2:13][CH3:14])([CH3:15])[CH3:16])[cH:10][cH:11]1)=[O:17].[CH3:24][OH:25].[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23]>>[SH:5][c:6]1[cH:7][cH:8][c:9]([C:12]([CH2:13][CH3:14])([CH3:15])[CH3:16])[cH:10][cH:11]1
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Name
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CCC(C)(C)c1ccc(SC(=O)N(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)c1ccc(SC(=O)N(C)C)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
|
|
Type
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product
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Smiles
|
CCC(C)(C)c1ccc(S)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |